Balixafortide

描述

属性

IUPAC Name |

3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWQJZAVFWOOBF-WBMPNIIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H118N24O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1864.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051366-32-5 | |

| Record name | Balixafortide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balixafortide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Balixafortide's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balixafortide (formerly POL6326) is a potent and highly selective peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] The CXCR4 receptor, along with its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), plays a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[5][6][7] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the progression and metastasis of numerous cancers.[6][7] this compound exerts its therapeutic effects by binding to CXCR4, thereby blocking the interaction with CXCL12 and inhibiting the subsequent downstream signaling cascades.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and clinical trial insights.

Core Mechanism of Action: CXCR4 Antagonism

This compound is a cyclic peptide that acts as a competitive inhibitor of CXCR4.[3] By occupying the binding site of CXCL12, this compound prevents receptor activation and the initiation of intracellular signaling.[4] This antagonistic action has been demonstrated to be highly potent and selective, with a greater than 1000-fold selectivity for CXCR4 over other chemokine receptors, including CXCR7.[1]

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency.

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| CXCR4 Antagonism | - | IC50 | < 10 nM | [1][2] |

| β-arrestin Recruitment | - | IC50 | < 10 nM | [1][2] |

| Calcium Flux | - | IC50 | < 10 nM | [1][2] |

| pERK/pAKT Signaling Inhibition | Namalwa (lymphoma) | IC50 | < 200 nM | [1][2] |

| pERK/pAKT Signaling Inhibition | Jurkat (lymphoma) | IC50 | < 400 nM | [1][2] |

| Chemotaxis Inhibition | MDA-MB-231 (breast cancer) | IC50 | < 20 nM | [2] |

| Chemotaxis Inhibition | Namalwa (lymphoma) | IC50 | < 10 nM | [2] |

| Chemotaxis Inhibition | Jurkat (lymphoma) | IC50 | < 10 nM | [2] |

Downstream Signaling Pathways Modulated by this compound

The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.[1][6][8] this compound's antagonism of CXCR4 effectively blocks these pathways.

Inhibition of G-protein Dependent Signaling

Upon activation by CXCL12, CXCR4 couples with heterotrimeric G-proteins, leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[1][6][8] this compound has been shown to potently inhibit the phosphorylation of both ERK (pERK) and AKT (pAKT) in lymphoma cell lines.[1][2]

Blockade of β-arrestin Recruitment and Calcium Mobilization

CXCR4 activation also leads to the recruitment of β-arrestin and an increase in intracellular calcium concentration (calcium flux), which are critical for receptor desensitization and signaling.[1][8] this compound effectively blocks both β-arrestin recruitment and calcium flux with high potency.[1][2]

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound's mechanism of action are outlined below. These represent generalized protocols, and specific parameters may have varied between individual studies.

β-arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the CXCR4 receptor upon activation, a key step in GPCR signaling and desensitization.

Principle: Enzyme Fragment Complementation (EFC) is a common method. The CXCR4 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary enzyme fragment. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, reconstituting a functional enzyme. The activity of this enzyme is then measured, typically through a chemiluminescent or fluorescent substrate.[9][10][11]

Methodology:

-

Cell Line: A stable cell line co-expressing the tagged CXCR4 receptor and tagged β-arrestin is used.[10]

-

Cell Plating: Cells are seeded into microplates and incubated.[10]

-

Compound Addition: this compound (at varying concentrations) is added to the cells, followed by a short incubation period.

-

Agonist Stimulation: A known CXCR4 agonist (e.g., CXCL12) is added to stimulate β-arrestin recruitment.

-

Detection: After incubation, a substrate for the reconstituted enzyme is added, and the resulting signal (e.g., luminescence) is measured using a plate reader.[11]

-

Data Analysis: The inhibition of the agonist-induced signal by this compound is used to calculate the IC50 value.

Calcium Flux Assay

This assay quantifies the increase in intracellular calcium concentration following CXCR4 activation.

Principle: Cells are loaded with a fluorescent dye that exhibits a change in fluorescence intensity upon binding to calcium. The change in fluorescence is monitored in real-time following the addition of an agonist.[12][13][14]

Methodology:

-

Cell Preparation: Cells expressing CXCR4 are harvested and washed.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) which can cross the cell membrane.[12][15] Intracellular esterases cleave the AM ester, trapping the dye inside the cell.[12]

-

Compound Incubation: The dye-loaded cells are incubated with varying concentrations of this compound.

-

Signal Detection: The baseline fluorescence is measured using a flow cytometer or a fluorescence plate reader with kinetic reading capabilities.[14][15]

-

Agonist Addition: A CXCR4 agonist (e.g., CXCL12) is added to induce calcium release from intracellular stores.

-

Data Acquisition: The change in fluorescence intensity over time is recorded.

-

Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium flux is used to determine its IC50.

pERK/pAKT Signaling Assay (Western Blotting)

This assay measures the phosphorylation status of key downstream signaling proteins, ERK and AKT, as a readout of pathway activation.

Principle: Western blotting is used to separate proteins by size and detect the levels of phosphorylated ERK and AKT using specific antibodies.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., Namalwa, Jurkat) are cultured and then treated with different concentrations of this compound for a defined period, followed by stimulation with CXCL12.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of total protein in each sample is determined to ensure equal loading.

-

Gel Electrophoresis: Protein samples are separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated AKT (pAKT). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected, indicating the amount of pERK and pAKT.

-

Analysis: The density of the bands corresponding to pERK and pAKT is quantified and normalized to a loading control (e.g., total ERK, total AKT, or a housekeeping protein like GAPDH). The inhibition by this compound is then calculated to determine the IC50.

Clinical Implications and Trials

The potent anti-CXCR4 activity of this compound has been evaluated in several clinical trials, primarily in oncology.

Phase 1 Trial in HER2-Negative Metastatic Breast Cancer (NCT01837095)

A single-arm, dose-escalation Phase 1 trial investigated this compound in combination with eribulin in heavily pretreated patients with HER2-negative, CXCR4-positive metastatic breast cancer.[16][17][18]

Key Findings:

-

The combination was found to have a manageable safety profile.[16]

-

Promising anti-tumor activity was observed, with an objective response rate (ORR) of 37.5% in the expanded cohort and 29.6% in the overall efficacy population.[17][18]

-

The median progression-free survival (PFS) was 6.2 months, and the median overall survival (OS) was 18.0 months in the expanded cohort.[6]

Phase 3 FORTRESS Trial (NCT03786094)

Based on the encouraging Phase 1 results, a pivotal Phase 3 trial, FORTRESS, was initiated. This randomized, open-label study compared this compound plus eribulin to eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer.[19][20][21]

Key Findings:

-

The study did not meet its co-primary endpoint of improving the objective response rate (ORR). The ORR was 13.0% for the combination arm versus 13.7% for the eribulin alone arm.[6][22]

-

The clinical benefit rate was also not improved with the addition of this compound.[6]

-

Despite failing to meet the primary efficacy endpoint, the safety and tolerability of this compound were consistent with previous findings.[6]

Conclusion

This compound is a potent and selective CXCR4 antagonist that effectively inhibits the CXCL12/CXCR4 signaling axis. Its mechanism of action involves the blockade of downstream pathways crucial for cancer cell proliferation, survival, and migration, including the PI3K/AKT and MAPK/ERK pathways, as well as β-arrestin recruitment and calcium mobilization. While preclinical data and early clinical studies showed promise, a pivotal Phase 3 trial in metastatic breast cancer did not demonstrate a significant improvement in efficacy when combined with eribulin. Further research may explore the potential of this compound in other indications or in combination with different therapeutic agents. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity to inform ongoing and future research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 12. bu.edu [bu.edu]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. Calcium Flux Assays | Agilent [agilent.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

- 18. ascopubs.org [ascopubs.org]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Pivotal Study in HER2 Negative, Locally Recurrent or Metastatic Breast Cancer [clin.larvol.com]

- 21. Clinical Trial: NCT03786094 - My Cancer Genome [mycancergenome.org]

- 22. onclive.com [onclive.com]

Balixafortide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balixafortide (also known as POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a key regulator of cell trafficking, the CXCR4 receptor, in conjunction with its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is implicated in a variety of physiological and pathological processes, including cancer metastasis, inflammation, and hematopoietic stem cell mobilization. This compound's ability to disrupt the CXCL12/CXCR4 signaling axis has positioned it as a compound of significant interest in oncology and hematology. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

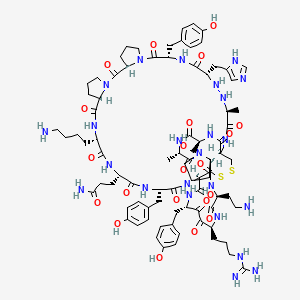

Chemical Structure and Properties

This compound is a cyclic peptide composed of 16 amino acids with a disulfide bridge. Its structure has been optimized for potent and selective antagonism of the CXCR4 receptor and favorable pharmacokinetic properties.[1]

| Identifier | Value |

| IUPAC Name | Cyclo(L-alanyl-L-cysteinyl-L-seryl-L-alanyl-D-prolyl-(2S)-2,4-diaminobutanoyl-L-arginyl-L-tyrosyl-L-cysteinyl-L-tyrosyl-L-glutaminyl-L-lysyl-D-prolyl-L-prolyl-L-tyrosyl-L-histidyl), cyclic (2->9)-disulfide |

| Synonyms | POL6326 |

| CAS Number | 1051366-32-5 |

| Molecular Formula | C84H118N24O21S2 |

| Molecular Weight | 1864.11 g/mol |

| Canonical SMILES | C[C@H]1C(=O)N[C@H]2CSSC--INVALID-LINK--N--INVALID-LINK--N[C@@H]3CCCN3C(=O)--INVALID-LINK--C(NC(=O)--INVALID-LINK----INVALID-LINK--CO)C)CC4=CC=C(C=C4)O)CC(C)C)N)CCCCN">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N7CCC[C@H]7C1=O |

Physicochemical Properties

| Property | Value |

| logP (predicted) | Data not available |

| pKa (predicted) | Data not available |

| Aqueous Solubility | Data not available |

Mechanism of Action: CXCR4 Antagonism

This compound exerts its biological effects by acting as a competitive antagonist of the CXCR4 receptor. It binds to CXCR4, thereby preventing the binding of its endogenous ligand, CXCL12.[2] This disruption of the CXCL12/CXCR4 signaling axis inhibits downstream intracellular signaling pathways, including the phosphorylation of ERK (extracellular signal-regulated kinase) and AKT (protein kinase B), which are crucial for cell survival, proliferation, and migration.[1]

CXCR4 Signaling Pathway and Inhibition by this compound

Figure 1: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity in a range of in vitro functional assays.

| Assay | Cell Line | IC50 |

| CXCR4 Antagonism | - | < 10 nM[1] |

| β-arrestin Recruitment | - | < 10 nM[1] |

| Calcium Flux | - | < 10 nM[1] |

| SDF-1 Dependent Chemotaxis | MDA-MB-231 (Breast Cancer) | < 20 nM[1] |

| Namalwa (Lymphoma) | < 10 nM[1] | |

| Jurkat (T-cell Leukemia) | < 10 nM[1] | |

| pERK / pAKT Signaling Inhibition | Namalwa (Lymphoma) | < 200 nM[1] |

| Jurkat (T-cell Leukemia) | < 400 nM[1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the reproducibility of scientific findings. Below are representative methodologies for key in vitro assays.

CXCR4 Receptor Binding Assay (Competitive)

This assay evaluates the ability of a test compound to compete with a known ligand for binding to the CXCR4 receptor.

-

Workflow Diagram

Figure 2: Workflow for a competitive CXCR4 binding assay.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human CXCR4 are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and resuspended in binding buffer.

-

Competition Binding: A constant concentration of radiolabeled SDF-1α (e.g., ¹²⁵I-SDF-1α) is incubated with the cells in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated to reach binding equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

-

SDF-1α-Induced Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration induced by SDF-1α binding to CXCR4.

-

Workflow Diagram

Figure 3: Workflow for an SDF-1α-induced calcium mobilization assay.

-

Methodology:

-

Cell Preparation: Jurkat cells, which endogenously express CXCR4, are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound.

-

Stimulation: The cells are then stimulated with a fixed concentration of SDF-1α.

-

Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

-

Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.

-

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant gradient.

-

Workflow Diagram

Figure 4: Workflow for a chemotaxis assay.

-

Methodology:

-

Chamber Setup: A chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating an upper and a lower well is used.

-

Chemoattractant Gradient: A solution containing SDF-1α is placed in the lower chamber.

-

Cell Preparation: CXCR4-expressing cells (e.g., Jurkat or Namalwa cells) are pre-incubated with different concentrations of this compound.

-

Cell Seeding: The pre-treated cells are added to the upper chamber.

-

Incubation: The chamber is incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated.

-

pERK/pAKT Signaling Inhibition Assay (Western Blot)

This assay determines the effect of a compound on the phosphorylation status of key downstream signaling molecules of the CXCR4 pathway.

-

Workflow Diagram

Figure 5: Workflow for a Western blot analysis of pERK and pAKT inhibition.

-

Methodology:

-

Cell Treatment: Namalwa or Jurkat cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with SDF-1α.

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK (pERK) and AKT (pAKT), as well as antibodies for total ERK and AKT (as loading controls).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the pERK and pAKT bands is quantified and normalized to the total protein levels to determine the extent of inhibition by this compound.

-

Conclusion

This compound is a well-characterized, potent, and selective CXCR4 antagonist with a clear mechanism of action. The in vitro data demonstrate its ability to effectively inhibit key cellular processes mediated by the CXCL12/CXCR4 axis. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other CXCR4-targeted therapies. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Balixafortide (POL6326): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Balixafortide (POL6326), a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).

Discovery and Rationale

This compound (POL6326) is a synthetic, cyclic peptide-based CXCR4 inhibitor developed by Polyphor (now Spexis) utilizing their proprietary Protein Epitope Mimetic (PEM) macrocycle technology platform.[1][2] Macrocycles are a class of molecules that occupy the chemical space between small molecules and biologics, allowing them to interact with challenging drug targets like G-protein coupled receptors (GPCRs).[3]

The rationale for developing a CXCR4 antagonist stems from the critical role of the CXCR4 receptor and its sole ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), in tumor biology. The CXCL12/CXCR4 axis is implicated in tumor growth, survival, angiogenesis, and metastasis.[1][4] High expression of CXCR4 is observed in numerous human cancers, including breast and prostate cancer, and correlates with aggressive metastatic behavior and a poor prognosis.[1][4] By blocking this signaling pathway, this compound was designed to inhibit tumor cell migration, sensitize cancer cells to chemotherapy, and mobilize cancer stem cells from protective niches, making them more susceptible to treatment.[5]

Mechanism of Action: CXCR4 Antagonism

This compound functions as a potent, selective, and competitive antagonist of the CXCR4 receptor.[5][6] It physically binds to CXCR4, preventing the binding of its endogenous ligand, CXCL12.[7] This blockade disrupts the downstream signaling cascades that promote cancer cell survival and proliferation.

Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins (primarily Gαi), which in turn triggers multiple intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[6][8] this compound has been shown to potently inhibit CXCL12-induced phosphorylation of both AKT and ERK in lymphoma cell lines.[6] This inhibition of key survival pathways is central to its anti-cancer mechanism. Additionally, some evidence suggests this compound may function as an inverse agonist for CXCR4.[8]

Preclinical Development and Efficacy

This compound has demonstrated significant anti-tumor activity and favorable pharmacological properties in a range of preclinical studies.

In Vitro Activity

In vitro studies have confirmed this compound's potent and selective inhibition of the CXCR4 pathway. It blocks β-arrestin recruitment and calcium flux with half-maximal inhibitory concentrations (IC50) below 10 nM.[6] It also efficiently blocks CXCL12-dependent chemotaxis of various cancer cell lines.[6]

| Parameter | Cell Line | IC50 Value | Reference |

| pERK / pAKT Signaling | Namalwa (Lymphoma) | < 200 nM | [6] |

| Jurkat (Lymphoma) | < 400 nM | [6] | |

| Chemotaxis | MDA-MB-231 (Breast Cancer) | < 20 nM | [6] |

| Namalwa / Jurkat (Lymphoma) | < 10 nM | [6] |

Pharmacokinetics and Safety

Non-clinical pharmacokinetic studies have been conducted in multiple species. The plasma protein binding is low to moderate, and the terminal half-life varies across species. This compound is minimally metabolized by liver microsomal enzymes.[9]

| Parameter | Human | Mouse | Rat | Monkey | Dog | Reference |

| Plasma Protein Binding (%) | 32% | 35% | 32% | - | - | [9] |

| Terminal Half-Life (t1/2) | 7-15 hours | 0.3-1.7 hours | 0.3-1.7 hours | 0.3-1.7 hours | 0.3-1.7 hours | [9] |

Note: The half-life for mouse, rat, monkey, and dog are presented as a combined range from the source.

In Vivo Efficacy

In a murine model of prostate cancer bone metastasis, this compound in combination with docetaxel demonstrated significantly greater anti-tumor activity than either agent alone.[5] This combination therapy was also associated with decreased bone osteolysis, suggesting a potential benefit in reducing skeletal-related events.[5] An analogue of this compound, POL5551, also showed increased efficacy of eribulin in preclinical breast cancer models.[5]

Clinical Development

This compound has been investigated in eight clinical trials involving over 500 subjects across indications including solid tumors and hematopoietic stem cell mobilization.[1] Its most significant development program was in combination with eribulin for HER2-negative metastatic breast cancer.

Phase 1 Trial (NCT01837095)

A single-arm, dose-escalation Phase 1 trial evaluated the safety, tolerability, and preliminary efficacy of this compound combined with eribulin in heavily pretreated patients with HER2-negative metastatic breast cancer.

-

Design: The study utilized a standard 3+3 dose-escalation design, followed by an expansion cohort at the highest tested dose.[10]

-

Dosing: The established dose was this compound 5.5 mg/kg (intravenous infusion on days 1-3 and 8-10) with eribulin 1.4 mg/m² (on days 2 and 9) of a 21-day cycle.[10]

-

Efficacy: The combination showed promising preliminary activity. In 54 evaluable patients, the Objective Response Rate (ORR) was 30% (all partial responses).[10] In an expanded cohort of 24 patients, the Clinical Benefit Rate (CBR) was 63% and the ORR was 38%.[4]

-

Safety: The safety profile of the combination was deemed comparable to that of eribulin or this compound monotherapy.[4][10] The most common treatment-emergent adverse events included fatigue, neutropenia, and infusion-related reactions.[10]

Phase 3 FORTRESS Trial (NCT03786094)

Following the promising Phase 1 results, the international, randomized, open-label Phase 3 FORTRESS study was initiated. It compared this compound plus eribulin to eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer.

-

Design: Patients were randomized 1:1 to receive either the this compound-eribulin combination or eribulin monotherapy.[11]

-

Endpoints: The co-primary endpoints were Objective Response Rate (ORR) and Progression-Free Survival (PFS).[12]

-

Outcome: The trial did not meet its co-primary endpoint. In the primary analysis of third-line and later patients, the ORR was 13.0% for the combination arm versus 13.7% for the eribulin alone arm (p=1.00).[12][13] The study was subsequently terminated.[13]

| Trial | Phase | N | Treatment Arms | Key Efficacy Results | Reference |

| NCT01837095 | 1b | 56 | This compound + Eribulin | ORR: 30% (evaluable pts, n=54) | [10] |

| FORTRESS (NCT03786094) | 3 | 432 | 1. This compound + Eribulin2. Eribulin alone | ORR (≥3rd Line): 13.0% vs 13.7%CBR (≥3rd Line): 16.7% vs 19.6% | [12] |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments relevant to the development of a CXCR4 antagonist like this compound.

In Vitro Chemotaxis Assay

This protocol describes a typical Boyden chamber or transwell migration assay used to assess the ability of a compound to inhibit cancer cell migration towards a chemoattractant like CXCL12.

Methodology:

-

Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Prior to the assay, cells are serum-starved for 18-24 hours to reduce basal migration.

-

Assay Plate Preparation: A 24-well plate with 8.0 µm pore size polycarbonate membrane inserts (transwells) is used. The lower chamber is filled with serum-free media containing CXCL12 as the chemoattractant.

-

Treatment: The serum-starved cells are harvested and resuspended in serum-free media containing various concentrations of this compound or a vehicle control.

-

Migration: The cell suspension is added to the upper chamber of the transwell insert. The plate is incubated for a period (e.g., 4-24 hours) at 37°C, allowing cells to migrate through the pores towards the chemoattractant.

-

Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution like 0.5% crystal violet. The number of migrated cells is quantified by eluting the dye and measuring the absorbance with a plate reader, or by counting the cells in several microscopic fields.

In Vivo Murine Model of Prostate Cancer Bone Metastasis

This protocol details an orthotopic model to evaluate the efficacy of this compound in combination with chemotherapy on tumor growth in the bone microenvironment.[5]

Methodology:

-

Cell Line: PC3 human prostate cancer cells, transduced to express luciferase (PC3-luc), are used for their propensity to form osteolytic bone metastases.[5] The cells are maintained in RPMI-1640 media supplemented with 10% FBS.[5]

-

Animal Model: Male SCID (Severe Combined Immunodeficient) mice, aged 7-11 weeks, are used to prevent rejection of the human tumor cells.[14]

-

Intratibial Injection: Mice are anesthetized, and 20,000 PC3-luc cells suspended in 20µl of phosphate-buffered saline are injected directly into the intramedullary canal of the tibia.[14]

-

Treatment Groups: Mice are randomized into four treatment groups: (i) Vehicle (control), (ii) Docetaxel alone (5 mg/kg, weekly intraperitoneal injection), (iii) this compound alone (20 mg/kg, twice daily subcutaneous injection), and (iv) Combination (both Docetaxel and this compound).[5][14]

-

Tumor Burden Assessment: Tumor growth is monitored weekly via bioluminescent imaging (BLI). Mice are injected with luciferin, and the light emitted by the tumor cells is captured and quantified using an in vivo imaging system.[5]

-

Endpoint Analysis: At the end of the study (e.g., 29 days), radiographs of the tibiae are taken to assess bone osteolysis. Blood is collected to measure serum biomarkers (e.g., TRAcP, cytokines) by ELISA. Tumors are harvested for immunohistochemical analysis of proliferation (Ki67), apoptosis (cleaved caspase-3), and CXCR4 expression.[5][14]

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective CXCR4 antagonist that emerged from a sophisticated macrocycle discovery platform. It demonstrated a clear mechanism of action and promising anti-tumor activity in preclinical models and early-phase clinical trials. However, the pivotal Phase 3 FORTRESS study in metastatic breast cancer failed to show a significant benefit when combined with eribulin compared to eribulin alone.[12][13]

Despite this setback, the role of the CXCL12/CXCR4 axis in cancer remains a valid and compelling target. Spexis, the successor to Polyphor, believes this compound may still hold therapeutic potential in other indications, potentially in hematologic malignancies or in combination with other classes of anti-cancer agents like immune checkpoint inhibitors.[1] Further research is required to identify the patient populations and combination strategies where CXCR4 antagonism can provide a meaningful clinical benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. Mobilization of hematopoietic stem cells with the novel CXCR4 antagonist POL6326 (this compound) in healthy volunteers-results of a dose escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spexisbio.com [spexisbio.com]

- 7. hra.nhs.uk [hra.nhs.uk]

- 8. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of the LC-MS/MS Method and Its Application for Pharmacokinetic Studies for the Simultaneous Estimation of Motixafortide and Filgrastim in rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Balixafortide's Binding Affinity to CXCR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balixafortide (formerly POL6326) is a potent and highly selective peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] As a key regulator of cell trafficking, the CXCR4 receptor, in conjunction with its natural ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), is implicated in a variety of physiological and pathological processes, including cancer metastasis and inflammation.[2] this compound's ability to block the CXCL12/CXCR4 signaling axis makes it a compound of significant interest for therapeutic applications.[3] This technical guide provides an in-depth overview of the binding affinity of this compound to CXCR4, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The following table summarizes the reported IC50 values for this compound in key functional assays related to CXCR4 antagonism.

| Assay Type | Cell Line(s) | Reported IC50 Value | Reference(s) |

| CXCR4 Binding Assay | Various | < 10 nM | [1] |

| β-Arrestin Recruitment | Not Specified | < 10 nM | [1] |

| Calcium Flux | Not Specified | < 10 nM | [1] |

| Chemotaxis (SDF-1 dependent) | MDA MB 231 (breast cancer) | < 20 nM | [3] |

| Chemotaxis (SDF-1 dependent) | Namalwa and Jurkat (lymphoma/leukemia) | < 10 nM | [3] |

| pERK / pAKT Signaling Inhibition | Namalwa (lymphoma) | < 200 nM | [1] |

| pERK / pAKT Signaling Inhibition | Jurkat (leukemia) | < 400 nM | [1] |

Experimental Protocols

This section outlines representative, detailed methodologies for the key experiments cited to characterize the binding and functional antagonism of this compound at the CXCR4 receptor. It is important to note that these are illustrative protocols, as the specific experimental details for the published this compound data are not fully available in the public domain.

Competitive Radioligand Binding Assay (Representative Protocol)

This assay is designed to determine the affinity of a test compound (this compound) for a receptor (CXCR4) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line overexpressing human CXCR4 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]SDF-1α (a commonly used radiolabeled ligand for CXCR4).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of an unlabeled CXCR4 antagonist (e.g., AMD3100).

-

Binding Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing CXCR4 in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]SDF-1α (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Competitive Radioligand Binding Assay Workflow

β-Arrestin Recruitment Assay (Representative Protocol)

This assay measures the ability of a ligand to promote the interaction between an activated GPCR (CXCR4) and β-arrestin, a key event in receptor desensitization and signaling.

Materials:

-

Cell Line: A cell line engineered to co-express CXCR4 and a β-arrestin fusion protein with a reporter system (e.g., enzyme fragment complementation, such as DiscoveRx's PathHunter).

-

Test Compound: this compound, serially diluted.

-

Agonist: CXCL12/SDF-1α.

-

Assay Buffer: As recommended by the assay manufacturer.

-

Detection Reagents: As provided with the assay kit.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells and incubate for a pre-determined time.

-

Agonist Stimulation: Add a fixed concentration of CXCL12/SDF-1α (typically the EC80) to stimulate CXCR4 and induce β-arrestin recruitment.

-

Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.

-

Detection: Add the detection reagents according to the manufacturer's protocol.

-

Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to determine the IC50 value.

β-Arrestin Recruitment Assay Workflow

Calcium Flux Assay (Representative Protocol)

This assay measures changes in intracellular calcium concentration following GPCR activation. Antagonists like this compound will inhibit the calcium flux induced by an agonist.

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

Test Compound: this compound, serially diluted.

-

Agonist: CXCL12/SDF-1α.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: e.g., a FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

-

Cell Plating: Plate cells in a black, clear-bottom 96-well or 384-well plate.

-

Dye Loading: Load the cells with the calcium indicator dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of CXCL12/SDF-1α and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition represents the calcium flux. The inhibitory effect of this compound is determined by the reduction in this fluorescence signal. Plot the inhibition against the logarithm of the this compound concentration to calculate the IC50.

References

Balixafortide for Hematopoietic Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balixafortide (formerly POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] This receptor, in concert with its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a pivotal role in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1] By disrupting the CXCR4/SDF-1α axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral blood, presenting a promising alternative to existing mobilization agents. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of clinical findings on its mobilization efficacy, and detailed experimental protocols relevant to its study.

Mechanism of Action: Disrupting the CXCR4/SDF-1α Axis

The retention of HSPCs in the bone marrow is an active process mediated by the interaction between CXCR4 expressed on the surface of HSPCs and CXCL12, which is constitutively secreted by bone marrow stromal cells.[2] This interaction anchors the HSPCs within their protective niche.

This compound functions as a competitive inhibitor, binding to CXCR4 and preventing its interaction with CXCL12.[1] This disruption of the signaling pathway leads to the release of HSPCs from the bone marrow microenvironment and their egress into the peripheral circulation.

Clinical Data: Hematopoietic Stem Cell Mobilization

A Phase I dose-escalation trial (NCT01841476) was conducted in healthy male volunteers to assess the safety, tolerability, and efficacy of this compound for HSPC mobilization. The study demonstrated a dose-dependent increase in peripheral blood CD34+ cells.

| This compound Dose (µg/kg) | Mean Peak CD34+ cells/µL (± SEM) |

| 500 | 14.5 (± 2.1) |

| 1000 | 25.8 (± 4.5) |

| 1500 | 38.2 (± 2.8) |

| 2000 | 37.5 (± 3.9) |

| 2500 | 38.9 (± 3.1) |

Data sourced from Karpova D, et al. J Transl Med. 2017.[3]

In the dose range of 1500 to 2500 µg/kg, this compound demonstrated a robust and similar mobilization of CD34+ cells, reaching a plateau at approximately 38.2 ± 2.8 cells/µL.[3] This level of mobilization is predicted to be sufficient to yield a standard dose of 4 x 10^6 CD34+ cells/kg in a single apheresis session for most donors.[3]

Experimental Protocols

Clinical Trial Protocol for Hematopoietic Stem Cell Mobilization

The Phase I trial (NCT01841476) followed a prospective, open-label, dose-escalation design.[3]

Inclusion Criteria: Healthy male volunteers with a documented average mobilization response to Granulocyte-Colony Stimulating Factor (G-CSF).[3]

Treatment: A single 1-2 hour intravenous infusion of this compound at doses of 500, 1000, 1500, 2000, and 2500 µg/kg.[3]

Primary Outcome Measures: Safety and tolerability of single ascending doses of this compound.

Secondary Outcome Measures:

-

Pharmacokinetic profile of this compound.

-

Mobilization of CD34+ cells.

Quantification of CD34+ Hematopoietic Stem Cells by Flow Cytometry

The enumeration of CD34+ cells in peripheral blood samples is a critical endpoint in mobilization studies. The International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines provide a standardized protocol for this analysis.

Methodology:

-

Sample Preparation: Whole blood is collected in appropriate anticoagulant tubes.

-

Antibody Staining: A defined volume of blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies, typically including a pan-leukocyte marker (CD45) and the HSPC marker (CD34). A viability dye is often included to exclude dead cells.

-

Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a gentle lysing solution.

-

Flow Cytometric Analysis: The stained sample is acquired on a flow cytometer. A sequential gating strategy is employed to first identify the leukocyte population based on CD45 expression and side scatter properties, and then to enumerate the CD34+ cells within this population.

-

Absolute Count Calculation: The absolute number of CD34+ cells per microliter of blood is calculated.

Colony-Forming Unit (CFU) Assay

To assess the functional capacity of the mobilized HSPCs, a colony-forming unit (CFU) assay can be performed. This in vitro assay evaluates the ability of progenitor cells to proliferate and differentiate into various hematopoietic lineages.

Methodology:

-

Cell Isolation: Mononuclear cells are isolated from the mobilized peripheral blood sample by density gradient centrifugation.

-

Cell Plating: A known number of cells are plated in a semi-solid methylcellulose-based medium supplemented with a cocktail of cytokines that support the growth and differentiation of various hematopoietic progenitors (e.g., erythroid, granulocyte-macrophage, and mixed colonies).

-

Incubation: The culture plates are incubated for approximately 14 days in a humidified incubator at 37°C and 5% CO2.

-

Colony Enumeration and Identification: Following incubation, the number and type of colonies are enumerated using an inverted microscope based on their distinct morphologies.

In Vivo Engraftment Assay in Immunodeficient Mice

The definitive test for the long-term repopulating ability of mobilized HSPCs is their engraftment potential in an in vivo model. Immunodeficient mouse strains, such as NOD/SCID, are commonly used for this purpose.

Methodology:

-

Recipient Preparation: Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated to create space in the bone marrow for the engraftment of human cells.

-

Cell Transplantation: A known number of human CD34+ cells, purified from the mobilized peripheral blood, are transplanted into the irradiated mice via intravenous injection.

-

Engraftment Assessment: After a period of several weeks (typically 6-12 weeks), the mice are euthanized, and their bone marrow, spleen, and peripheral blood are harvested.

-

Analysis: The presence and multilineage differentiation of human hematopoietic cells are assessed by flow cytometry using antibodies specific for human cell surface markers (e.g., human CD45).

Conclusion

This compound is a potent CXCR4 antagonist that effectively mobilizes hematopoietic stem and progenitor cells into the peripheral blood. Clinical data from a Phase I study in healthy volunteers demonstrate a clear dose-response relationship and a favorable safety profile. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel HSPC mobilizing agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various clinical settings requiring hematopoietic stem cell transplantation.

References

- 1. Facebook [cancer.gov]

- 2. Hematopoietic Stem Cell Development, Niches, and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR4 expression in the bone marrow microenvironment is required for hematopoietic stem and progenitor cell maintenance and early hematopoietic regeneration after myeloablation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synergistic Activity of Balixafortide and Docetaxel in Prostate Cancer Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic anti-tumor effects of Balixafortide (BLX), a CXCR4 inhibitor, and docetaxel (DOC), a standard chemotherapy agent, in preclinical prostate cancer models. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings.

Introduction

Prostate cancer bone metastases present a significant clinical challenge, often exhibiting resistance to standard therapies like docetaxel.[1][2][3] The chemokine receptor CXCR4 has been identified as a key player in promoting docetaxel resistance in prostate cancer cells.[1][2][4] this compound, a potent and selective inhibitor of CXCR4, has demonstrated the ability to enhance the anti-tumor activity of docetaxel in a murine model of prostate cancer bone metastasis, suggesting a promising combination therapy strategy.[1][2][4] This document summarizes the key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from a preclinical study investigating the synergy between this compound and docetaxel in a murine model of prostate cancer bone metastasis.[2][4][5]

Table 1: In Vivo Tumor Burden and Bone Resorption

| Treatment Group | Tumor Burden Reduction (vs. Vehicle) | p-value (vs. DOC alone) | Serum TRAcP Levels (vs. Vehicle) | p-value (vs. Vehicle) |

| Docetaxel (5 mg/kg) | - | - | Lower | - |

| This compound (20 mg/kg) | No significant reduction | - | Lower | - |

| Combination (DOC + BLX) | >70% | 0.009 | Significantly Lower | 0.01 |

Table 2: Immunohistochemical and Cytokine Analysis

| Treatment Group | Ki67 Staining | Cleaved Caspase-3 Staining | CD34+ Microvessels | Serum IFNγ Levels (vs. DOC alone) |

| Vehicle | - | - | - | - |

| Docetaxel (5 mg/kg) | No significant difference | - | More than control and BLX | - |

| This compound (20 mg/kg) | No significant difference | Highest | - | - |

| Combination (DOC + BLX) | No significant difference | Lowest | More than control and BLX | Increased |

Table 3: In Vitro Docetaxel IC50 Values in Prostate Cancer Cell Lines

| Cell Line | Docetaxel IC50 (48h treatment) | Docetaxel IC50 (72h treatment) |

| PC-3 | 3.72 nM[6] | 1.58 nM[7], 55.77 nM[8] |

| DU-145 | 4.46 nM[6] | 0.469 nM[9], 33.55 nM[8] |

| LNCaP | 1.13 nM[6] | - |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

In Vivo Murine Model of Prostate Cancer Bone Metastasis

This protocol describes the establishment of a prostate cancer bone metastasis model and subsequent treatment with this compound and docetaxel.

Materials:

-

PC-3 human prostate cancer cells stably expressing luciferase (PC-3-luc)

-

Male immunodeficient mice (e.g., SCID or NSG mice), 6-8 weeks old

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

Anesthesia (e.g., isoflurane)

-

Insulin syringes with 28-30 gauge needles

-

This compound (BLX)

-

Docetaxel (DOC)

-

Vehicle control (e.g., 1% DMSO in PBS)

Procedure:

-

Cell Preparation: Culture PC-3-luc cells in complete medium until they reach 80-90% confluency. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells per 10 µL. Keep the cell suspension on ice.

-

Intratibial Injection: a. Anesthetize the mouse using isoflurane. b. Secure the mouse in a supine position and flex the knee of the hind limb to be injected. c. Clean the injection site with an alcohol wipe. d. Carefully insert a 28-30 gauge needle through the tibial plateau into the intramedullary cavity of the proximal tibia. e. Slowly inject 10 µL of the PC-3-luc cell suspension. f. Withdraw the needle slowly to prevent leakage. g. Monitor the animal until it recovers from anesthesia.

-

Treatment Regimen: a. Randomize the mice into four treatment groups: Vehicle, Docetaxel (5 mg/kg), this compound (20 mg/kg), and Combination. b. Begin treatment on day 1 post-tumor cell injection. c. Administer this compound or vehicle subcutaneously twice daily. d. Administer Docetaxel or vehicle intraperitoneally once weekly. e. Continue the treatment for 29 days.[2][4]

In Vivo Bioluminescent Imaging

This protocol outlines the procedure for monitoring tumor burden using bioluminescent imaging.

Materials:

-

D-luciferin potassium salt, sterile solution (15 mg/mL in PBS)

-

In vivo imaging system (IVIS) or equivalent

-

Anesthesia (isoflurane)

Procedure:

-

Starting one week after tumor cell injection, perform imaging weekly.

-

Anesthetize the mice with isoflurane.

-

Inject each mouse intraperitoneally with D-luciferin solution at a dose of 150 mg/kg.

-

Wait for 10-15 minutes for the substrate to distribute.

-

Place the anesthetized mice in the imaging chamber of the IVIS.

-

Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.

-

Use the accompanying software to quantify the bioluminescent signal (photon flux) from a defined region of interest (ROI) over the tumor-bearing tibia.

Serum Biomarker Analysis (ELISA)

This protocol describes the measurement of serum biomarkers for bone resorption (TRAcP) and immune response (IFNγ, IL-2).

Materials:

-

Blood collection tubes (e.g., serum separator tubes)

-

Centrifuge

-

ELISA kits for mouse TRAcP 5b, mouse IFNγ, and mouse IL-2

-

Microplate reader

Procedure:

-

At the end of the study (day 29), collect blood from the mice via cardiac puncture or another approved method.

-

Allow the blood to clot in serum separator tubes and then centrifuge to separate the serum.

-

Store the serum samples at -80°C until analysis.

-

Perform the ELISA for TRAcP 5b, IFNγ, and IL-2 according to the manufacturer's instructions for each kit.[2][10][11][12][13][14]

-

Read the absorbance on a microplate reader and calculate the concentrations of the biomarkers based on the standard curve.

Immunohistochemistry (IHC) of Tibial Sections

This protocol details the preparation and staining of bone sections to assess cell proliferation, apoptosis, and angiogenesis.

Materials:

-

Harvested tibiae

-

Fixative (e.g., 10% neutral buffered formalin)

-

Decalcifying solution (e.g., 10% EDTA)

-

Paraffin embedding reagents and equipment

-

Microtome

-

Microscope slides

-

Primary antibodies: anti-Ki67, anti-cleaved caspase-3, anti-CD34

-

Secondary antibodies and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)

-

Hematoxylin for counterstaining

-

Microscope

Procedure:

-

Tissue Processing: a. Harvest the tibiae at the end of the study and fix them in 10% neutral buffered formalin for 24-48 hours. b. Decalcify the bones in 10% EDTA solution. The time required for decalcification will vary and should be monitored.[15][16][17][18] c. Process the decalcified tibiae through a series of ethanol and xylene washes and embed in paraffin. d. Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.

-

Immunohistochemical Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval as required for each primary antibody (e.g., heat-induced epitope retrieval in citrate buffer). c. Block endogenous peroxidase activity with 3% hydrogen peroxide. d. Block non-specific antibody binding with a blocking serum. e. Incubate the sections with the primary antibodies (Ki67, cleaved caspase-3, or CD34) at the appropriate dilution overnight at 4°C. f. Wash the slides and incubate with a biotinylated secondary antibody. g. Wash and incubate with a streptavidin-HRP complex. h. Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen. i. Counterstain with hematoxylin. j. Dehydrate the sections and mount with a coverslip.

-

Image Analysis: a. Acquire images of the stained sections using a light microscope. b. Quantify the staining for Ki67 (percentage of positive nuclei), cleaved caspase-3 (number of positive cells per area), and CD34 (microvessel density).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Docetaxel Synergy

Caption: Proposed mechanism of synergy between this compound and Docetaxel.

Experimental Workflow for In Vivo Synergy Study

References

- 1. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated antitumor activity in a murine model of prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abscience.com.tw [abscience.com.tw]

- 11. idsplc.com [idsplc.com]

- 12. Mouse tartrate-resistant acid phosphatase 5b,TRACP-5b Elisa Kit – AFG Scientific [afgsci.com]

- 13. MouseTRAP Assay (TRACP 5b mouse) ELISA | BioVendor R&D [biovendor.com]

- 14. biovendor.com [biovendor.com]

- 15. One protocol to rule them all: a pilot study to identify the best fixation and decalcification approach for bone marrow biopsy immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tissue Morphology and Antigenicity in Mouse and Rat Tibia: Comparing 12 Different Decalcification Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jmatonline.com [jmatonline.com]

Application Notes and Protocols for Balixafortide in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Balixafortide (POL6326), a potent and selective CXCR4 antagonist, based on data from key clinical trials. The provided protocols are intended to serve as a guide for researchers and professionals involved in the development of similar therapeutic agents.

Introduction

This compound is a cyclic peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 (SDF-1) signaling axis is a critical pathway in cancer progression, involved in tumor cell proliferation, metastasis, and the tumor microenvironment. By blocking this pathway, this compound aims to sensitize cancer cells to the effects of chemotherapy. The primary clinical development of this compound has been in combination with the chemotherapeutic agent eribulin for the treatment of HER2-negative metastatic breast cancer.

Dosing and Administration in Clinical Trials

The dosing and administration of this compound have been primarily investigated in a Phase 1 dose-escalation trial (NCT01837095) and a subsequent Phase 3 pivotal trial, FORTRESS (NCT03786094).

Table 1: this compound and Eribulin Dosing Regimen in Combination Therapy[1][2]

| Drug | Dosage | Administration Route | Schedule |

| This compound | 5.5 mg/kg | Intravenous (IV) Infusion | Days 1-3 and 8-10 of a 21-day cycle |

| Eribulin | 1.4 mg/m² | Intravenous (IV) Infusion | Days 2 and 9 of a 21-day cycle |

Table 2: Summary of this compound Dose Escalation in Phase 1 Trial[1]

| Dose Level | This compound Dose | Eribulin Dose | Cycle Length |

| Starting Dose | 2 mg/kg | 1.4 mg/m² | 21 days |

| Dose Increments | 0.5 or 1 mg/kg | 1.4 mg/m² | 21 days |

| Highest Dose / Recommended Phase 2 Dose (RP2D) | 5.5 mg/kg | 1.4 mg/m² | 21 days |

Experimental Protocols

Protocol 1: Administration of this compound and Eribulin Combination Therapy

This protocol is based on the regimen used in the Phase 1 and Phase 3 clinical trials for metastatic breast cancer.[1][2]

1. Patient Eligibility:

-

Patients with histologically confirmed HER2-negative metastatic breast cancer.

-

Evidence of tumor cell CXCR4 expression (as per the specific trial's inclusion criteria).[3]

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]

-

Adequate organ function.

2. Treatment Cycle:

-

A single treatment cycle is 21 days.

3. Administration Schedule:

-

Day 1, 2, 3: Administer this compound 5.5 mg/kg as an intravenous infusion.

-

Day 2: Administer Eribulin 1.4 mg/m² as an intravenous infusion.

-

Day 8, 9, 10: Administer this compound 5.5 mg/kg as an intravenous infusion.

-

Day 9: Administer Eribulin 1.4 mg/m² as an intravenous infusion.

4. Infusion Details:

-

This compound: Administered as an intravenous infusion. While the precise standard infusion rate is not publicly available, the clinical trial protocol for the FORTRESS study indicates that infusion times of 1, 2, or 3 hours were used for various doses in preceding studies.[4] In cases of infusion-related reactions, the infusion rate should be slowed.[3]

-

Eribulin: Administered as an intravenous infusion over 2 to 5 minutes.

5. Management of Infusion-Related Reactions (IRRs) for this compound: [3][4]

-

A common adverse event associated with this compound is histamine-like infusion reactions.

-

Premedication: Patients can be pre-treated with antihistamines prior to the next this compound infusion.[4] Specific antihistamine agents and dosages are not detailed in the available public records.

-

During Infusion: If an IRR occurs, the infusion should be stopped or the rate slowed down.

-

Severe Reactions: In the case of a severe reaction, the infusion should be stopped immediately, and the treatment permanently discontinued.

Protocol 2: Assessment of CXCR4 Expression

Evidence of CXCR4 expression in tumor cells was an eligibility criterion in the Phase 1 trial.[3] While the specific protocol used in the trial is not publicly available, a general immunohistochemistry (IHC) protocol for CXCR4 in breast cancer tissue is provided below as a reference.

1. Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (4-5 µm).

-

Primary antibody: Anti-CXCR4 antibody (specific clone and dilution to be optimized).

-

Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).

-

Antigen retrieval solution (e.g., EDTA buffer).

-

Hematoxylin for counterstaining.

2. Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., EDTA).

-

Blocking: Block endogenous peroxidase activity and non-specific binding.

-

Primary Antibody Incubation: Incubate with the primary anti-CXCR4 antibody at the optimized concentration and duration.

-

Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent (e.g., DAB).

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

3. Interpretation:

-

CXCR4 staining is typically observed on the cell membrane and in the cytoplasm.[5]

-

Scoring can be based on the intensity of staining and the percentage of positive tumor cells.

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

This compound acts as an antagonist to the CXCR4 receptor. The binding of the natural ligand, CXCL12 (SDF-1), to CXCR4 activates several downstream signaling pathways that promote tumor growth, proliferation, survival, and metastasis. The diagram below illustrates the key signaling cascades initiated by CXCR4 activation.

Experimental Workflow for this compound Clinical Trial

The following diagram outlines the general workflow for a patient enrolled in a clinical trial investigating this compound in combination with eribulin.

References

- 1. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hra.nhs.uk [hra.nhs.uk]

- 3. spexisbio.com [spexisbio.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Immunohistochemical Expression of CXCR4 on Breast Cancer and Its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Balixafortide in Murine Models of Metastatic Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Balixafortide and other CXCR4 antagonists in murine models of metastatic breast cancer. The data and protocols summarized herein are intended to guide researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of targeting the CXCR4/CXCL12 axis in breast cancer.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in tumor progression, metastasis, and the tumor microenvironment.[1] High expression of CXCR4 is correlated with aggressive metastatic phenotypes and poor prognosis in breast cancer. This compound (POL6326) is a potent and selective cyclic peptide antagonist of CXCR4.[2][3] Preclinical studies using murine models have been instrumental in elucidating the anti-cancer mechanisms of CXCR4 antagonists, which include inhibiting angiogenesis and metastasis, activating immunosurveillance, and sensitizing tumors to chemotherapy.[4][5]

While clinical trials have investigated this compound in combination with chemotherapy for metastatic breast cancer, this document focuses on the foundational preclinical data generated in murine models, which provide the rationale for such clinical investigations.[1][6] It is important to note that much of the detailed preclinical work has been conducted with other CXCR4 antagonists or analogues of this compound, such as POL5551. These studies collectively underscore the therapeutic potential of this drug class.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the effects of CXCR4 antagonists in murine models of breast cancer.

Table 1: Effect of CXCR4 Antagonists on Primary Tumor Growth

| CXCR4 Antagonist | Murine Model | Breast Cancer Cell Line | Treatment Regimen | Outcome | Reference |

| CTCE-9908 | Nude Mice (Xenograft) | MDA-MB-231-luc | 25 mg/kg s.c., 5 days/week | Significant reduction in primary tumor burden compared to control. | [7] |

| CTCE-9908 | Nude Mice (Xenograft) | SUM149-Luc | 25 mg/kg s.c., 5 days/week | No significant inhibition of primary tumor growth compared to control. | [8] |

| RNAi of CXCR4 | Syngeneic | 4T1 | N/A | Significantly limited the growth of orthotopically transplanted breast cancer cells. Prevented primary tumor formation in some mice. | [9] |

Table 2: Effect of CXCR4 Antagonists on Metastasis

| CXCR4 Antagonist | Murine Model | Breast Cancer Cell Line | Treatment Regimen | Outcome | Reference |

| CTCE-9908 | Nude Mice (Xenograft) | MDA-MB-231-BSC12 | 25 mg/kg s.c., 5 days/week | Significant reduction in distant metastasis compared to control. | [7] |

| CTCE-9908 | Nude Mice (Xenograft) | SUM149-Luc | 25 mg/kg s.c., 5 days/week | No significant inhibition of lung metastases. Inhibition of organ-specific metastasis to the leg. | [8] |

| POL5551 (this compound analogue) + Eribulin | Syngeneic | Triple-Negative Breast Cancer | N/A | Enhanced inhibition of metastases compared with eribulin alone. | [4] |

| AMD3100 | Syngeneic | 4T1 | N/A | Substantially delayed the growth of 4T1 cells in the lung. | [9] |

| AMD3465 | Syngeneic | N/A | N/A | Inhibited breast tumor initiation and metastases to the lung and liver. | [10][11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Orthotopic Xenograft Model for Primary Tumor Growth Assessment

Objective: To evaluate the effect of a CXCR4 antagonist on the growth of primary breast cancer tumors.

Materials:

-

Female immunodeficient mice (e.g., nude mice)

-

Human breast cancer cells (e.g., MDA-MB-231) engineered to express luciferase.

-

Matrigel

-

CXCR4 antagonist (e.g., CTCE-9908)

-

Vehicle control (e.g., sterile water for injection)

-

Bioluminescent imaging system (e.g., IVIS)

Procedure:

-

Cell Preparation: Culture MDA-MB-231-luciferase cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Cell Implantation: Anesthetize mice and inject 100 µL of the cell suspension (containing 1,000,000 cells) into the mammary fat pad.[7]

-

Treatment:

-

Randomize mice into treatment and control groups.

-

On the day after tumor cell injection, begin treatment administration.

-

For the treatment group, administer the CXCR4 antagonist (e.g., CTCE-9908 at 25 mg/kg) via subcutaneous injection, 5 days per week.[7]

-

For the control group, administer an equivalent volume of the vehicle control via the same route and schedule.

-

-

Tumor Growth Monitoring:

-

Perform weekly bioluminescent imaging to quantify the primary tumor burden.

-

At the end of the study, euthanize the mice, excise the primary tumors, and measure their weight.

-

Protocol 2: Intracardiac Injection Model for Metastasis Assessment

Objective: To evaluate the effect of a CXCR4 antagonist on the formation of distant metastases.

Materials:

-

Female immunodeficient mice (e.g., nude mice)

-

Metastatic human breast cancer cells (e.g., MDA-MB-231-BSC12) engineered to express luciferase.

-

CXCR4 antagonist (e.g., CTCE-9908)

-

Vehicle control

-

Bioluminescent imaging system

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of MDA-MB-231-BSC12-luciferase cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.

-

Intracardiac Injection: Anesthetize mice and inject 100 µL of the cell suspension (containing 100,000 cells) into the left cardiac ventricle.[7]

-

Treatment:

-

Randomize mice into treatment and control groups.

-

Begin treatment on the day after cell injection.

-

Administer the CXCR4 antagonist (e.g., CTCE-9908 at 25 mg/kg, s.c., 5 days/week) or vehicle control as described in Protocol 1.[7]

-

-

Metastasis Monitoring:

-

Conduct weekly whole-body bioluminescent imaging to quantify the development and progression of distant metastases.

-

At the end of the experiment, specific organs (e.g., lungs, bones) can be harvested for ex vivo imaging or luciferase activity assays to quantify metastatic burden.

-

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway and this compound Inhibition

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cancer cell proliferation, survival, and migration. This compound, as a CXCR4 antagonist, competitively binds to the receptor, thereby blocking CXCL12-mediated signaling.

Caption: CXCR4 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of a CXCR4 antagonist in a murine model of metastatic breast cancer.

Caption: Workflow for preclinical evaluation of CXCR4 antagonists.

References

- 1. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]